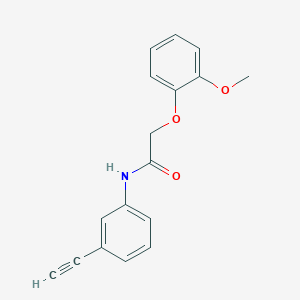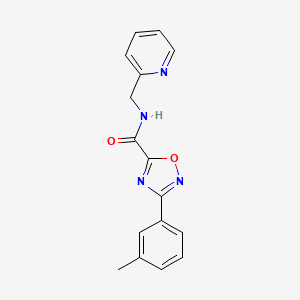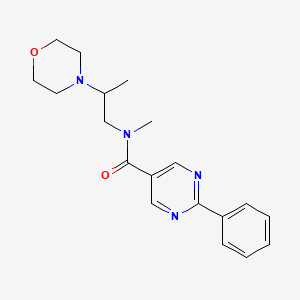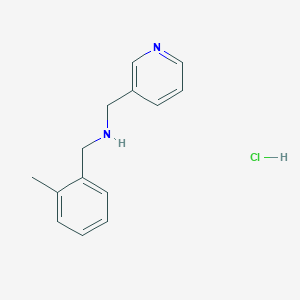
N-cyclooctyl-N'-(2-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclooctyl-N'-(2-fluorophenyl)urea, also known as CPI-1189, is a chemical compound that has been extensively studied for its potential therapeutic uses. It belongs to a class of compounds known as ureas, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-cyclooctyl-N'-(2-fluorophenyl)urea is not fully understood, but it is believed to act by modulating the activity of various signaling pathways in cells. This compound has been shown to inhibit the activity of the NF-κB pathway, a key regulator of inflammation and immune response. It has also been found to modulate the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. These effects may contribute to the anti-inflammatory and anti-tumor activities of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. This compound has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclooctyl-N'-(2-fluorophenyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent biological activity in animal models. However, this compound also has some limitations. It is not water-soluble, which can make it difficult to administer in certain experimental settings. In addition, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for research on N-cyclooctyl-N'-(2-fluorophenyl)urea. One area of interest is the potential use of this compound in the treatment of cancer. Further studies are needed to determine the optimal dosing and administration of this compound for anti-tumor activity. Another area of interest is the potential use of this compound in the treatment of neurodegenerative diseases. Studies are needed to determine the effects of this compound on cognitive function and neuroinflammation in humans. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic uses. Its anti-inflammatory, analgesic, and anti-tumor activities make it an attractive candidate for further research. While there are some limitations to its use in lab experiments, this compound has several advantages that make it a valuable tool for investigating the mechanisms of various diseases. Further studies are needed to fully understand the potential applications of this compound in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-cyclooctyl-N'-(2-fluorophenyl)urea involves the reaction of 2-fluoroaniline with cyclooctyl isocyanate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the final compound. The synthesis method has been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
N-cyclooctyl-N'-(2-fluorophenyl)urea has been extensively studied for its potential therapeutic uses. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities in animal models. This compound has also been shown to modulate the immune system and improve cognitive function in animal studies. These findings suggest that this compound may have potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propiedades
IUPAC Name |
1-cyclooctyl-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c16-13-10-6-7-11-14(13)18-15(19)17-12-8-4-2-1-3-5-9-12/h6-7,10-12H,1-5,8-9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIDETGBTNSNHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823444 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-difluorophenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5335657.png)
![2-[(6-methyl-2-pyridinyl)methyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5335661.png)
![N'-[(4-bromophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B5335669.png)



![8-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5335692.png)
![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5335700.png)

![N-[2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5335717.png)
![4-[(1-benzyl-1H-tetrazol-5-yl)methyl]-2-(trifluoromethyl)morpholine](/img/structure/B5335724.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5335731.png)
